

Application Notes and Protocols for Cell Labeling with 800CW NHS Ester

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Compound of Interest		
Compound Name:	800CW NHS ester	
Cat. No.:	B8823005	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of cells with IRDye® 800CW N-hydroxysuccinimidyl (NHS) ester, a near-infrared fluorescent dye. This procedure is applicable for various research applications, including in vitro and in vivo cell tracking, flow cytometry, and high-content screening assays.

Introduction

IRDye® **800CW NHS** ester is a bright and photostable fluorescent dye that reacts with primary amines (e.g., lysine residues) on cell surface proteins to form stable amide bonds.[1][2] This covalent labeling strategy offers robust and long-term tracking of cell populations. The near-infrared emission of IRDye 800CW minimizes autofluorescence from biological samples, leading to high signal-to-noise ratios.[3][4] This protocol outlines the materials, reagents, and step-by-step procedures for efficient and reproducible cell labeling.

Materials and Reagents

- Cells of interest: Suspension or adherent cells in culture.
- IRDye® 800CW NHS Ester: Lyophilized powder.
- Anhydrous Dimethyl Sulfoxide (DMSO): For reconstituting the dye.[5]
- Phosphate-Buffered Saline (PBS): pH 7.2-7.4, sterile.



- Labeling Buffer: Amine-free buffer, such as PBS or HEPES-buffered saline, pH 8.0-8.5.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM glycine.
- Cell Culture Medium: Appropriate for the cell line being used.
- Microcentrifuge tubes
- · Pipettes and tips
- Centrifuge
- Incubator
- · Hemocytometer or automated cell counter
- Fluorescence microscope or imaging system with appropriate filters for IRDye 800CW (Excitation/Emission: ~774/789 nm).

Experimental Protocols Reagent Preparation

- 3.1.1. IRDye® 800CW NHS Ester Stock Solution (1 mg/mL)
- Bring the vial of lyophilized IRDye 800CW NHS ester to room temperature before opening to prevent moisture condensation.
- Add anhydrous DMSO to the vial to create a 1 mg/mL stock solution. For example, add 100 μ L of DMSO to a 100 μ g vial.
- Vortex briefly to ensure the dye is fully dissolved.
- Store the stock solution at -20°C, protected from light and moisture. The dye in DMSO is stable for up to two weeks. Note: The NHS ester is highly susceptible to hydrolysis in aqueous solutions; therefore, do not use aqueous buffers to reconstitute the dye.
- 3.1.2. Labeling Buffer (PBS, pH 8.3)



Prepare 1x PBS and adjust the pH to 8.3 using 1 M NaHCO3. The optimal pH for the NHS ester reaction with primary amines is between 8.0 and 8.5.

3.1.3. Quenching Buffer (1 M Tris-HCl, pH 8.0)

Prepare a 1 M solution of Tris-HCl and adjust the pH to 8.0. This solution will be used to stop the labeling reaction by providing an excess of primary amines to react with any unbound dye.

Cell Preparation

- Harvest cells and wash them twice with 1x PBS to remove any residual serum proteins that could compete with the labeling reaction.
- Count the cells and determine the cell viability.
- Resuspend the cells in pre-warmed Labeling Buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

Cell Labeling Procedure

- Dilute the 1 mg/mL IRDye 800CW NHS ester stock solution in Labeling Buffer to the desired final concentration. A starting concentration of 10-20 μg/mL is recommended, but this may need to be optimized for your specific cell type and application.
- Add the diluted dye solution to the cell suspension.
- Incubate the cells with the dye for 15-30 minutes at room temperature or 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
- Gently mix the cells every 5-10 minutes during incubation to ensure uniform labeling.

Quenching and Washing

- To stop the labeling reaction, add Quenching Buffer to a final concentration of 100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).
- Incubate for 5-10 minutes at room temperature.
- Centrifuge the labeled cells at 300 x g for 5 minutes.



- Aspirate the supernatant and wash the cells three times with 1x PBS to remove any unbound dye.
- After the final wash, resuspend the cells in the appropriate buffer or cell culture medium for downstream applications.

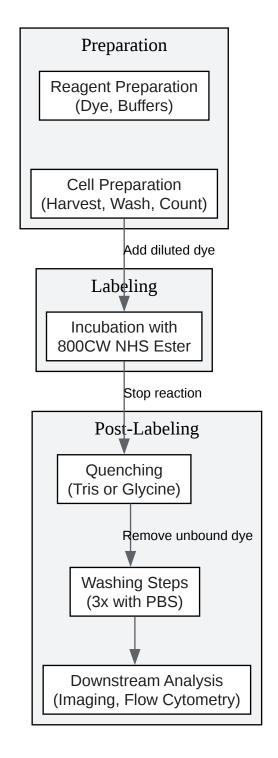
Data Presentation

The following table summarizes key quantitative parameters for the cell labeling protocol.

Parameter	Recommended Range	Notes
Dye Stock Solution	1 mg/mL in anhydrous DMSO	Prepare fresh and store at -20°C for up to two weeks.
Labeling Buffer pH	8.0 - 8.5	Crucial for efficient reaction of NHS ester with primary amines.
Cell Density	1 x 10^6 - 1 x 10^7 cells/mL	Higher densities can improve labeling efficiency.
Final Dye Concentration	1 - 50 μg/mL	Optimization is required for each cell type and application.
Incubation Time	15 - 60 minutes	Longer times may increase signal but could affect cell viability.
Incubation Temperature	Room Temperature or 37°C	37°C may increase labeling speed but also endocytosis.
Quenching Agent	100 mM Tris-HCl or Glycine	Effectively stops the labeling reaction.
Excitation Maximum	~774 nm	In PBS.
Emission Maximum	~789 nm	In PBS.



Visualization of Experimental Workflow and Signaling Pathway Experimental Workflow

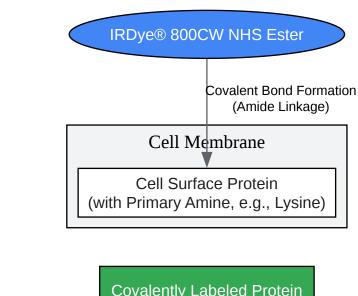


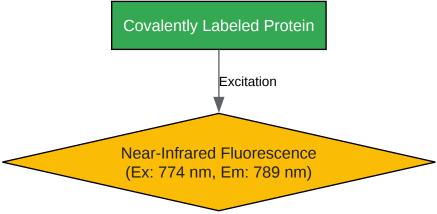
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Caption: Workflow for labeling cells with 800CW NHS Ester.

Signaling Pathway Diagram





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Caption: Reaction of **800CW NHS ester** with a cell surface protein.

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